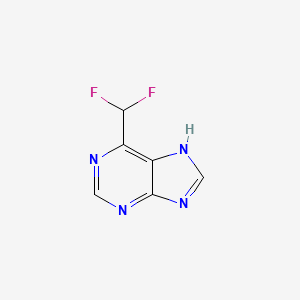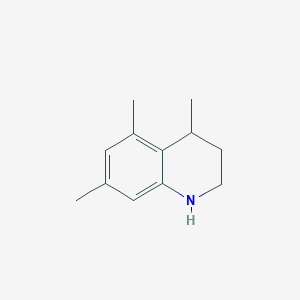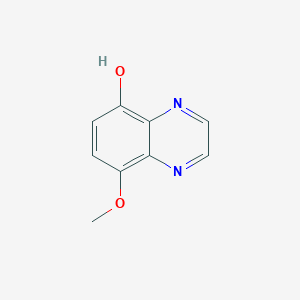
6-(Oxetan-3-YL)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Oxetan-3-YL)-1H-indole: is a compound that features an indole ring substituted with an oxetane group at the 6th position. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxetane ring is a four-membered cyclic ether known for its unique chemical properties and reactivity. The combination of these two moieties in a single molecule offers interesting possibilities for chemical synthesis and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxetan-3-YL)-1H-indole typically involves the formation of the oxetane ring followed by its attachment to the indole core. One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene. This method can be adapted to form the oxetane ring in this compound.
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often involves scalable methods such as the use of preformed oxetane-containing building blocks. These building blocks can be synthesized through various cyclization reactions and then coupled with the indole core using cross-coupling reactions like the Suzuki–Miyaura reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Oxetan-3-YL)-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while reduction can yield alcohols or other functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(Oxetan-3-YL)-1H-indole is used as a building block in organic synthesis due to its unique reactivity. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate for the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential as drug candidates. The oxetane ring can improve the pharmacokinetic properties of drugs by increasing their metabolic stability and reducing their lipophilicity .
Industry: In the chemical industry, this compound can be used in the development of new materials and polymers. The unique properties of the oxetane ring make it an attractive component for high-performance materials .
Wirkmechanismus
The mechanism of action of 6-(Oxetan-3-YL)-1H-indole depends on its specific application. In medicinal chemistry, the oxetane ring can act as a bioisostere for carbonyl groups, influencing the binding affinity and selectivity of the compound for its molecular targets. The indole ring can interact with various biological targets, including enzymes and receptors, through π-π stacking and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Oxetan-3-ylmethanol: Another oxetane derivative used in organic synthesis.
3-(Nitromethylene)oxetane: A versatile building block for energetic materials.
Oxetanocin A: A natural product with antiviral properties.
Uniqueness: 6-(Oxetan-3-YL)-1H-indole is unique due to the combination of the indole and oxetane rings. This combination offers a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the indole ring provides additional sites for functionalization and interaction with biological targets, while the oxetane ring contributes to the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
6-(oxetan-3-yl)-1H-indole |
InChI |
InChI=1S/C11H11NO/c1-2-9(10-6-13-7-10)5-11-8(1)3-4-12-11/h1-5,10,12H,6-7H2 |
InChI-Schlüssel |
BXXCTQFYNATWTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC3=C(C=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)



![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)


![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)





